molecular formula C16H26N2O2S2 B2521988 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034522-32-0

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2521988
CAS No.: 2034522-32-0
M. Wt: 342.52
InChI Key: TUGXSROMXZYYQA-UHFFFAOYSA-N
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Description

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a synthetic heterocyclic compound featuring a fused thienopyridine core with a substituted piperidine moiety. The thieno[3,2-c]pyridine scaffold is structurally analogous to clinically relevant antiplatelet agents like ticlopidine and prasugrel but differs in the substituent at the 5-position.

Properties

IUPAC Name

5-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c1-13(2)12-22(19,20)18-8-3-15(4-9-18)17-7-5-16-14(11-17)6-10-21-16/h6,10,13,15H,3-5,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGXSROMXZYYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCC(CC1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and a carbonyl compound.

    Introduction of the Thieno[3,2-c]pyridine Core: This step involves the formation of the thieno[3,2-c]pyridine core through a series of condensation and cyclization reactions.

    Attachment of the Isobutylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Formation of the THTP Core

The tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is typically synthesized via:

  • Pictet-Spengler Cyclization : Reaction of thiophene derivatives with formaldehyde and amines under acidic conditions to form the bicyclic THTP structure .

  • Microwave-Assisted Cyclization : Accelerated synthesis using microwave irradiation for imine formation and ring closure, reducing reaction times .

Example Reaction :

2-Thiophene ethylamine+HCHO50–55°C, 20–30hImine intermediateHCl/EtOHTHTP hydrochloride[1]\text{2-Thiophene ethylamine} + \text{HCHO} \xrightarrow{\text{50–55°C, 20–30h}} \text{Imine intermediate} \xrightarrow{\text{HCl/EtOH}} \text{THTP hydrochloride}[1]

Functionalization with Isobutylsulfonyl Group

The isobutylsulfonyl-piperidine moiety is introduced via:

  • Sulfonylation : Reaction of piperidin-4-amine with isobutylsulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Coupling Reactions : Alkylation or nucleophilic substitution to attach the sulfonylated piperidine to the THTP core.

Key Conditions :

StepReactantsConditionsYield
SulfonylationPiperidin-4-amine, Isobutylsulfonyl chlorideDCM, 0–5°C, 2h75–85%
CyclizationImine intermediate, HCl/EtOH65–75°C, 4–8h60–70%

Acid/Base Stability

  • The THTP core is stable under mild acidic conditions (e.g., HCl/EtOH) but undergoes ring-opening in strongly acidic media (pH < 2) .

  • The sulfonamide group resists hydrolysis at neutral pH but degrades under prolonged basic conditions (pH > 10).

Reductive Reactions

  • Hydrogenation : The THTP ring remains intact under catalytic hydrogenation, enabling selective reduction of nitro or cyano substituents .

  • LiAlH₄ Reduction : Converts carbonyl groups (e.g., ketones) to alcohols without affecting the sulfonamide .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective bromination or nitration at the 2-position due to electron-rich sulfur atoms .

Example :

\text{THTP} + \text{Br}_2 \xrightarrow{\text{AcOH, RT}} \text{2-Bromo-THTP} \quad (\text{Yield: 65%})[3]

Nucleophilic Substitution

The sulfonamide group participates in SN2 reactions with alkyl halides or aryl boronic acids under palladium catalysis.

Drug Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors : Functionalization at the 2-position enhances binding to ATP pockets .

  • Antidepressants : Methylation of the piperidine nitrogen improves blood-brain barrier penetration.

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYieldReference
BrominationBr₂, AcOH, 25°C2-Bromo-THTP65%
SulfonylationIsobutylsulfonyl chloride, DCMSulfonamide-THTP80%
Reductive AminationNaBH₃CN, MeOHN-Alkylated THTP55%

Challenges and Optimizations

  • Side Reactions : Competing ring-opening during sulfonylation requires precise temperature control (65–75°C) .

  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent in treating various conditions:

  • Neurological Disorders : Preliminary studies indicate that it may interact with neurotransmitter systems, suggesting potential applications in treating disorders such as Alzheimer's disease and other cognitive impairments.
  • Anticancer Activity : Research is ongoing to evaluate its efficacy against different cancer cell lines. Initial findings suggest that it may exhibit significant anticancer properties due to its ability to modulate cellular pathways involved in tumor growth.

Pharmacology

In pharmacological studies, the compound's interactions with biological targets have been explored:

  • Receptor Modulation : It has been shown to influence the activity of various receptors and enzymes, potentially leading to therapeutic effects in inflammation and pain management.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat models, highlighting its potential as an anti-inflammatory agent.

Chemical Biology

In chemical biology applications, 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine serves as a tool compound for studying biological pathways:

  • Pathway Analysis : Researchers utilize this compound to dissect complex biochemical pathways and understand the mechanisms underlying various diseases.

Case Study 1: Anticancer Activity

A study focused on assessing the anticancer properties of this compound involved testing against several cancer cell lines. Results indicated that it significantly inhibited cell proliferation at low micromolar concentrations. Further investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In another study examining anti-inflammatory activity, researchers treated rat models with LPS-induced inflammation using varying doses of the compound. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Mechanism of Action

The mechanism of action of 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives are highly dependent on substituents at the 5-position. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of Thieno[3,2-c]pyridine Derivatives

Compound Name Substituent (R) Key Activities/Properties References
Target Compound 1-(Isobutylsulfonyl)piperidin-4-yl Hypothesized enhanced metabolic stability due to sulfonyl group; potential kinase inhibition
Ticlopidine 2-Chlorobenzyl Antiplatelet (P2Y12 receptor antagonist); inhibits ADP-induced aggregation; CYP2C19-dependent metabolism
5-(4-Fluorophenylsulfonimidoyl) derivative 4-Fluorophenylsulfonimidoyl Antifungal activity; moderate LogP (2.8); sulfonimidoyl enhances solubility
5-(But-3-en-2-yl) derivative Butenyl Synthesized via iridium-catalyzed amination; high yield (98%); chiral center influences activity
5-Trityl derivative Triphenylmethyl Intermediate for prasugrel synthesis; high LogP (6.0) due to hydrophobic trityl group

Key Insights :

Substituent Effects on Bioactivity :

  • Ticlopidine (R = 2-chlorobenzyl) demonstrates potent antiplatelet activity but suffers from hematologic side effects and CYP2C19 polymorphism-dependent efficacy .
  • The isobutylsulfonyl-piperidin-4-yl group in the target compound may reduce CYP-mediated metabolism compared to ticlopidine, as sulfonyl groups often hinder oxidative metabolism .

Synthetic Accessibility :

  • Ticlopidine is synthesized via phase-transfer catalysis (PTC) with 74.9% yield .
  • The target compound’s sulfonyl-piperidine moiety likely requires multi-step synthesis, analogous to sulfonimidamide derivatives (e.g., 48% yield for 5-(4-fluorophenylsulfonimidoyl) derivative) .

Physicochemical Properties :

  • LogP : The target compound’s LogP is expected to be intermediate (~3.5) between ticlopidine (LogP = 2.8) and the trityl derivative (LogP = 6.0), balancing solubility and membrane permeability .
  • Metabolic Stability : Sulfonyl groups (as in the target compound) generally improve metabolic stability compared to benzyl or alkyl substituents .

Therapeutic Potential: While ticlopidine analogs primarily target platelet aggregation, the isobutylsulfonyl-piperidine group in the target compound may expand its utility toward kinase inhibition or antifungal applications, as seen in structurally related triazole-methyl derivatives .

Research Findings and Limitations

  • Antiplatelet Activity : Ticlopidine reduces metastasis by 40–60% in rodent models via platelet inhibition . The target compound’s efficacy in similar models remains untested.
  • Synthetic Challenges : Sulfonylation and piperidine functionalization steps may require optimization for scalability, as seen in PTC-based ticlopidine synthesis .

Biological Activity

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a piperidine ring and a thieno[3,2-c]pyridine core. The presence of the isobutylsulfonyl group enhances its biological properties. The molecular formula is C16H26N2O2S2C_{16}H_{26}N_2O_2S_2 with a molecular weight of 346.52 g/mol.

Research indicates that this compound interacts with various biological targets. It may modulate receptor activity and enzyme functions, leading to significant biological effects. Specific pathways and targets are still under investigation.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood, demonstrating potent anti-inflammatory properties .
  • Neurological Applications : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Anticancer Properties : Ongoing research is focused on the compound's efficacy against various cancer cell lines, highlighting its potential as an anticancer agent.

In Vitro Studies

  • TNF-alpha Inhibition : In a study assessing the synthesis and bioactivities of novel derivatives related to this compound, it was found that certain analogs exhibited significant inhibition of TNF-alpha production in response to LPS stimulation .

In Vivo Studies

  • Animal Models : Research involving animal models has shown promising results in reducing inflammation markers and improving behavioral outcomes in models of neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of TNF-alpha production
NeurologicalPotential therapeutic effects on neurological disorders
AnticancerEfficacy against various cancer cell lines

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-(1-(isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Sulfonylation of piperidine derivatives : Isobutylsulfonyl groups are introduced via sulfonylation reactions under anhydrous conditions, often using sulfonyl chlorides and bases like triethylamine in dichloromethane .
  • Heterocyclic ring formation : The tetrahydrothieno[3,2-c]pyridine core is constructed via cyclization reactions. For example, thiophene derivatives may undergo ring-closing reactions with piperidine intermediates using catalysts such as Pd/C or DMF as a solvent .
  • Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensure high purity (>95%) .

Q. How is the structural identity and purity of this compound confirmed in academic research?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the integration of protons (e.g., piperidinyl CH2_2 groups at δ 2.5–3.5 ppm) and carbon environments (e.g., sulfonyl S=O at ~110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 425.18) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, often achieving >98% with C18 columns and acetonitrile/water mobile phases .

Q. Table 1: Standard Characterization Parameters

TechniqueKey ParametersExample Data
1H^1H NMR400 MHz, CDCl3_3δ 1.2 (d, 6H, isobutyl CH3_3), 3.5 (m, 2H, piperidine CH2_2SO2_2)
HRMSESI+, TOFm/z 425.1821 [M+H]+^+ (calc. 425.1818)
HPLCC18, 70:30 ACN:H2_2ORetention time: 8.2 min, 98.5% purity

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while Pd/C or CuI catalysts improve coupling efficiency in heterocycle formation .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation, while higher temperatures (80–100°C) accelerate cyclization .
  • In Situ Monitoring : TLC or LC-MS tracks reaction progress, allowing timely quenching to prevent over-reaction .

Q. Table 2: Optimization of Sulfonylation Step

ConditionYield (%)Selectivity (%)
DCM, 0°C, Et3_3N7892
THF, RT, K2_2CO3_36585

Q. What strategies resolve contradictory data in biological activity assays for this compound?

Methodological Answer:

  • Dose-Response Curves : Repetition of assays (e.g., enzyme inhibition IC50_{50}) across multiple concentrations reduces variability. For example, inconsistent kinase inhibition data may arise from assay interference by DMSO; limiting solvent to <0.1% mitigates this .
  • Structural Analog Comparison : Testing derivatives (e.g., varying sulfonyl substituents) isolates the pharmacophore’s contribution to activity .
  • Orthogonal Assays : Combining enzymatic assays with cellular models (e.g., apoptosis in cancer cell lines) validates target engagement .

Q. How does the isobutylsulfonyl group influence the compound’s physicochemical and biological properties?

Methodological Answer:

  • Lipophilicity : The sulfonyl group increases logP (experimental logP ~2.8), enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : Isobutyl chains resist oxidative metabolism (CYP3A4), as shown in microsomal stability assays (t1/2_{1/2} > 60 min) .
  • Target Binding : Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with kinase active sites (e.g., ATP-binding pockets in PI3Kδ) .

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